Usp28-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

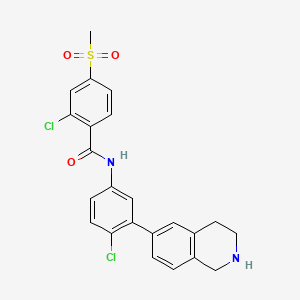

Molecular Formula |

C23H20Cl2N2O3S |

|---|---|

Molecular Weight |

475.4 g/mol |

IUPAC Name |

2-chloro-N-[4-chloro-3-(1,2,3,4-tetrahydroisoquinolin-6-yl)phenyl]-4-methylsulfonylbenzamide |

InChI |

InChI=1S/C23H20Cl2N2O3S/c1-31(29,30)18-5-6-19(22(25)12-18)23(28)27-17-4-7-21(24)20(11-17)15-2-3-16-13-26-9-8-14(16)10-15/h2-7,10-12,26H,8-9,13H2,1H3,(H,27,28) |

InChI Key |

CSUMERAOZKVEGF-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=CC4=C(CNCC4)C=C3)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Usp28-IN-3: A Technical Guide to its Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of Usp28-IN-3, a potent and selective inhibitor of the deubiquitinating enzyme USP28. This document details the scientific background, experimental protocols, and key data associated with this compound, offering a comprehensive resource for researchers in oncology, drug discovery, and cell biology.

Introduction to USP28 as a Therapeutic Target

Ubiquitin-Specific Peptidase 28 (USP28) is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability of several key oncoproteins, most notably the transcription factor c-Myc.[1][2] By removing ubiquitin chains from its substrates, USP28 rescues them from proteasomal degradation, thereby promoting their oncogenic functions.[2] Elevated levels of USP28 have been observed in various cancers, including colorectal and lung carcinomas, making it an attractive target for therapeutic intervention.[1] The inhibition of USP28 is a promising strategy to decrease the levels of oncoproteins like c-Myc, which are often considered "undruggable."[1]

Discovery of this compound

This compound (also referred to as compound 9o in the primary literature) was discovered through a structure-based drug design approach, originating from the FDA-approved drug Vismodegib.[1][3] Vismodegib, initially an inhibitor of the Hedgehog signaling pathway, was identified as a hit compound against USP28 in a drug library screen.[1][3] To enhance its potency and selectivity for USP28, the co-crystal structure of Vismodegib bound to USP28 was solved.[1] This structural information guided the rational design and synthesis of a series of Vismodegib derivatives, leading to the identification of this compound as a highly potent and selective USP28 inhibitor.[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process. The detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound (Compound 9o)

A detailed, step-by-step synthesis protocol would be described here based on the supplementary information of the source publication. This would include reactants, reagents, reaction conditions (temperature, time, solvent), and purification methods (e.g., column chromatography, recrystallization) for each step. As the full text of the supplementary information is not available, a generalized representation is provided.

General Scheme:

The synthesis would likely involve the coupling of a substituted benzamide with a substituted phenylboronic acid or a similar intermediate, followed by modifications to introduce the final functional groups.

-

Step 1: Synthesis of Intermediate A (Substituted Benzamide)

-

Step 2: Synthesis of Intermediate B (Substituted Phenylboronic Acid)

-

Step 3: Suzuki Coupling of Intermediate A and B

-

Step 4: Final Modification and Purification of this compound

Biological Activity and Characterization

This compound has been characterized through a series of biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.[1]

In Vitro Inhibitory Activity

This compound demonstrates potent inhibition of USP28 in biochemical assays. The quantitative data for its inhibitory activity and selectivity are summarized in the table below.[1]

| Target | IC50 (μM) |

| USP28 | 0.1 |

| USP2 | >10 |

| USP7 | >10 |

| USP8 | >10 |

| USP9x | >10 |

| UCHL3 | >10 |

| UCHL5 | >10 |

Table 1: In vitro inhibitory activity and selectivity of this compound against a panel of deubiquitinating enzymes.[1]

Cellular Activity

In cellular assays, this compound exhibits cytotoxic effects on cancer cell lines and effectively reduces the levels of the oncoprotein c-Myc.[1][4]

| Cell Line | Assay | Result |

| HCT116 (colorectal cancer) | Colony Formation | Inhibition at 15 μM |

| Ls174T (colorectal cancer) | Colony Formation | Inhibition at 10 μM |

| HCT116 and Ls174T | Western Blot (c-Myc levels) | Dose-dependent downregulation (20-80 μM) |

Table 2: Cellular activity of this compound in human colorectal cancer cell lines.[1][4]

Furthermore, this compound was shown to enhance the sensitivity of colorectal cancer cells to the multi-kinase inhibitor Regorafenib.[1][4]

Experimental Protocols

Ub-AMC Hydrolysis Assay (for IC50 determination)

This assay measures the enzymatic activity of USP28 through the cleavage of a fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).

-

Recombinant human USP28 enzyme is incubated with varying concentrations of this compound in assay buffer.

-

The reaction is initiated by the addition of the Ub-AMC substrate.

-

The fluorescence generated by the release of AMC is monitored over time using a plate reader.

-

IC50 values are calculated by plotting the rate of AMC release against the inhibitor concentration.

Western Blot Analysis of c-Myc Levels

This technique is used to measure the levels of c-Myc protein in cells treated with this compound.

-

Human colorectal cancer cells (HCT116 or Ls174T) are treated with different concentrations of this compound for 24 hours.[4]

-

Cells are lysed, and total protein is quantified.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with a primary antibody specific for c-Myc, followed by a secondary antibody conjugated to horseradish peroxidase.

-

The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified.

Colony Formation Assay

This assay assesses the effect of this compound on the long-term proliferative capacity of cancer cells.

-

A low density of cancer cells is seeded in 6-well plates.

-

The cells are treated with this compound at various concentrations.

-

The medium is changed every 3-4 days with fresh inhibitor.

-

After a period of 1-2 weeks, the cells are fixed and stained with crystal violet.

-

The number of colonies (a cluster of at least 50 cells) is counted.

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects primarily by inhibiting the deubiquitinating activity of USP28, which leads to the destabilization and subsequent degradation of its downstream substrate, c-Myc.[1][4]

USP28-c-Myc Signaling Pathway

Caption: The USP28-c-Myc signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Characterizing this compound

Caption: Experimental workflow for the discovery and characterization of this compound.

Conclusion

This compound is a potent and selective inhibitor of USP28, developed through a rational, structure-based drug design approach. Its ability to induce the degradation of the oncoprotein c-Myc makes it a valuable tool for cancer research and a promising starting point for the development of novel anti-cancer therapeutics. This guide provides the foundational knowledge and experimental details necessary for its application in a research setting.

References

- 1. Structure-based discovery of potent USP28 inhibitors derived from Vismodegib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ubiquitin-specific protease 28: the decipherment of its dual roles in cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

The Dual Role of USP28 in Oncology: A Technical Guide for Researchers

An In-depth Examination of Ubiquitin-Specific Protease 28 as a Therapeutic Target

Ubiquitin-Specific Protease 28 (USP28) has emerged as a critical regulator in a multitude of cellular processes, demonstrating a paradoxical role in cancer by acting as both an oncogene and a tumor suppressor. This technical guide provides a comprehensive overview of the function, regulation, and clinical significance of USP28 in oncology, tailored for researchers, scientists, and drug development professionals. Through a detailed exploration of its molecular interactions, signaling pathways, and the methodologies to study them, this document aims to equip the scientific community with the necessary knowledge to advance research and therapeutic strategies targeting this multifaceted deubiquitinase.

The Dichotomous Nature of USP28 in Cancer

USP28 is a deubiquitinating enzyme (DUB) that removes ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation and modulating their stability and function.[1][2] Its role in cancer is highly context-dependent, influenced by the specific tumor type and the status of other key regulatory proteins.[1][2]

As an Oncogene:

In numerous cancers, including squamous cell carcinomas, colorectal cancer, and glioblastoma, USP28 functions as an oncoprotein by stabilizing a host of proteins that drive tumor progression.[2][3] By counteracting the activity of E3 ubiquitin ligases, such as F-box and WD repeat domain-containing 7 (FBXW7), USP28 enhances the stability of key oncoproteins, including:

-

c-MYC: A potent transcription factor that promotes cell proliferation, growth, and metabolic reprogramming.[4][5]

-

ΔNp63: A master regulator of epithelial identity, essential for the survival of squamous cell carcinoma (SCC).[2][6]

-

NOTCH1: A transmembrane receptor involved in cell fate decisions, proliferation, and survival.[2]

-

c-JUN: A component of the AP-1 transcription factor complex, implicated in cell proliferation and invasion.[2]

The stabilization of these oncoproteins by USP28 leads to enhanced proliferation, inhibition of apoptosis, and the maintenance of a malignant phenotype.[2][5]

As a Tumor Suppressor:

Conversely, USP28 can also exhibit tumor-suppressive functions by stabilizing proteins that safeguard genomic integrity and induce apoptosis. These substrates include:

-

p53: A critical tumor suppressor that orchestrates cell cycle arrest, DNA repair, and apoptosis in response to cellular stress.

-

Checkpoint Kinase 2 (CHK2): A key transducer kinase in the DNA damage response (DDR) pathway.[1]

In the context of DNA damage, USP28 contributes to the activation of the DDR pathway, preventing the proliferation of cells with genomic instability.[1]

Quantitative Analysis of USP28 in Cancer

The expression level of USP28 and its impact on substrate stability are critical parameters in understanding its role in different cancers.

USP28 Expression in Human Cancers

Analysis of cancer genomics datasets, such as The Cancer Genome Atlas (TCGA), reveals differential expression of USP28 across various tumor types compared to normal tissues. This data highlights the widespread dysregulation of USP28 in cancer.

| Cancer Type | USP28 Expression Status | Prognostic Significance of High Expression |

| Squamous Cell Carcinoma (Lung, Head & Neck) | Upregulated[2] | Poor[2] |

| Colorectal Cancer | Upregulated[3] | Poor |

| Glioblastoma | Upregulated[3] | Poor |

| Non-Small Cell Lung Cancer (NSCLC) | Upregulated | Poor |

| Breast Cancer | Context-dependent | Variable |

| Pancreatic Cancer | Upregulated | Poor |

This table is a summary of findings from multiple sources and may not be exhaustive. The prognostic significance can vary between studies and patient cohorts.

USP28-Mediated Regulation of Protein Stability

The primary function of USP28 is to deubiquitinate and stabilize its target proteins. The following table summarizes the quantitative impact of USP28 on the stability of some of its key substrates.

| Substrate | Cancer Type(s) | Effect of USP28 | Quantitative Change in Stability |

| Oncogenic Substrates | |||

| c-MYC | Colorectal, Squamous Cell Carcinoma | Stabilization | Increased half-life[4][5] |

| ΔNp63 | Squamous Cell Carcinoma | Stabilization | Increased half-life[6] |

| NOTCH1 | Colorectal Cancer, T-ALL | Stabilization | Increased protein levels |

| c-JUN | Colorectal Cancer, Squamous Cell Carcinoma | Stabilization | Increased protein levels[5] |

| Tumor Suppressive Substrates | |||

| p53 | DNA Damage Response | Stabilization | Increased protein levels |

| CHK2 | DNA Damage Response | Stabilization | Increased protein levels[1] |

The quantitative change in stability can vary depending on the cell line, experimental conditions, and the method of USP28 modulation (overexpression, knockdown, or inhibition).

Signaling Pathways Regulated by USP28

USP28 is a central node in several critical signaling pathways that are frequently dysregulated in cancer.

The USP28-FBXW7-Oncogene Axis

A key regulatory mechanism involves the antagonistic relationship between USP28 and the E3 ubiquitin ligase FBXW7. FBXW7 targets numerous oncoproteins for degradation, while USP28 reverses this process.

Role of USP28 in the DNA Damage Response (DDR)

USP28 plays a crucial role in the cellular response to DNA damage by stabilizing key components of the DDR pathway.

Experimental Protocols for Studying USP28

To facilitate further research into the function of USP28, this section provides detailed methodologies for key experiments.

In Vitro Deubiquitination Assay with Recombinant USP28

This assay directly measures the enzymatic activity of USP28 on a ubiquitinated substrate.

Materials:

-

Recombinant human USP28 (catalytic domain or full-length)

-

Ubiquitinated substrate (e.g., di-ubiquitin, poly-ubiquitin chains, or a specific ubiquitinated protein)

-

Deubiquitination buffer: 50 mM HEPES (pH 7.4), 0.5 mM EDTA, 1 mM DTT, and 0.1 mg/ml BSA

-

Ubiquitin-Rhodamine110 (for fluorescence-based readout) or antibodies for Western blot analysis

-

SDS-PAGE loading buffer

-

USP28 inhibitor (e.g., AZ1) as a negative control

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the deubiquitination buffer, the ubiquitinated substrate (e.g., 100 nM Ubiquitin-Rhodamine110), and recombinant USP28 (e.g., 5 nM). For inhibitor studies, pre-incubate USP28 with the inhibitor for a specified time before adding the substrate. The final reaction volume is typically 20-50 µL.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

Analysis:

-

Fluorescence-based: If using a fluorogenic substrate like Ubiquitin-Rhodamine110, measure the increase in fluorescence over time using a plate reader (Excitation: 485 nm, Emission: 535 nm).

-

Western Blot: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane. Probe with an anti-ubiquitin antibody to visualize the cleavage of ubiquitin chains or an antibody specific to the deubiquitinated substrate.

-

Cycloheximide (CHX) Chase Assay for Protein Stability

This assay is used to determine the half-life of a protein by inhibiting new protein synthesis.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Antibodies for Western blot analysis (primary antibody against the protein of interest and a loading control like β-actin)

Procedure:

-

Cell Seeding: Seed cells in multiple plates or wells to allow for harvesting at different time points.

-

Treatment: Treat the cells with CHX at a final concentration of 10-100 µg/mL.

-

Time Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours). The "0 hour" time point represents the protein level before degradation begins.

-

Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of each sample.

-

Western Blot Analysis: Equal amounts of protein from each time point are resolved by SDS-PAGE, transferred to a membrane, and immunoblotted with the primary antibody for the protein of interest and the loading control.

-

Densitometry and Half-Life Calculation: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to the loading control. Plot the relative protein levels against time on a semi-logarithmic scale to calculate the protein half-life.

Cell Viability Assay (CCK-8 or MTT)

These colorimetric assays are used to assess cell proliferation and viability in response to modulation of USP28 activity.

Materials:

-

Cancer cell line

-

96-well plates

-

Complete cell culture medium

-

CCK-8 or MTT reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells at a density of 2,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a USP28 inhibitor at various concentrations or use cells with stable knockdown or overexpression of USP28. Include appropriate controls (e.g., DMSO vehicle control, non-targeting shRNA).

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

Reagent Addition:

-

CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

MTT: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, add 150 µL of DMSO to dissolve the formazan crystals.

-

-

Absorbance Measurement: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the control group.

Experimental Workflow for Investigating USP28 in Cancer

A systematic workflow is essential for elucidating the role of USP28 in a specific cancer context.

References

- 1. Ubiquitin-specific protease 28: the decipherment of its dual roles in cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. USP28: Oncogene or Tumor Suppressor? A Unifying Paradigm for Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of USP28 Deubiquitinating Activity by SUMO Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]

- 6. Maintaining protein stability of ∆Np63 via USP28 is required by squamous cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Target Protein Interactions of Usp28-IN-3

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document details the mechanism of action of Usp28-IN-3, focusing on its direct interactions with the target protein, Ubiquitin-Specific Protease 28 (USP28), and the subsequent impact on downstream signaling pathways.

Introduction: USP28 and the Role of this compound

Ubiquitin-Specific Protease 28 (USP28) is a deubiquitinating enzyme (DUB) that plays a critical role in cellular processes by removing ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation.[1] This function is pivotal in the regulation of protein stability, cell cycle progression, DNA damage response, and apoptosis.[2] USP28 has been identified as a key player in oncogenesis due to its role in stabilizing a variety of oncoproteins.[1][3] By counteracting the activity of E3 ubiquitin ligases, USP28 enhances the stability of proteins that drive tumor progression, making it an attractive therapeutic target in oncology.[2]

This compound is a small molecule inhibitor developed to specifically target the enzymatic activity of USP28. Its primary mechanism of action is to bind to USP28 and prevent it from deubiquitinating its target substrates. This leads to the increased ubiquitination and subsequent degradation of these substrates, effectively disrupting the signaling pathways that promote cancer cell growth and survival.[4]

Target Profile of this compound

This compound is a potent and selective inhibitor of USP28. The primary molecular target is the catalytic domain of the USP28 protein. Inhibition of USP28 activity by this compound leads to the destabilization of numerous downstream proteins. The most well-characterized consequence of USP28 inhibition is the degradation of the proto-oncoprotein c-Myc.[4]

Direct Protein Interactions of USP28

The therapeutic effect of this compound is mediated through its impact on the array of proteins that USP28 directly interacts with and stabilizes. These substrates are involved in critical cellular pathways, particularly those related to cancer. The table below summarizes the key protein substrates of USP28.

| Protein Substrate | Function & Pathway Involvement | Cancer Type Implicated |

| c-Myc | Transcription factor, master regulator of cell proliferation, growth, and metabolism.[1] | Colorectal Cancer, Lung Cancer, Breast Cancer[1][3] |

| c-Jun | Transcription factor (AP-1 component), involved in proliferation and oncogenesis. | Lung Squamous Cell Carcinoma[5] |

| ΔNp63 | Transcription factor essential for squamous cell identity and proliferation. | Lung Squamous Cell Carcinoma[5] |

| NOTCH1 (NICD1) | Regulates cell fate, proliferation, and differentiation. | Colorectal Cancer, Breast Cancer |

| 53BP1 | Key mediator in the DNA damage response (DDR) pathway.[3] | General DNA Damage Response |

| Claspin | Checkpoint mediator protein involved in the DNA damage response.[3] | General DNA Damage Response |

| LSD1 | Histone demethylase involved in transcriptional repression.[2] | Various Cancers |

| RecQ Helicases | Maintain genomic stability; includes RECQL5. | Triple-Negative Breast Cancer[3] |

| DTX3L | E3 ubiquitin ligase that forms a regulatory feedback loop with USP28.[6] | DNA Damage Response |

Quantitative Analysis of Inhibition and Interactions

The efficacy and specificity of USP28 inhibitors are determined through quantitative biochemical and cellular assays. This compound demonstrates high potency for USP28. For comparative context, data for other known USP28 inhibitors and interacting proteins are also provided.

| Compound / Protein | Target | Assay Type | Value | Citation |

| This compound | USP28 | Enzymatic Inhibition | IC50: 0.1 µM | [4] |

| Usp28-IN-2 | USP28 | Enzymatic Inhibition | IC50: 0.3 µM | [7] |

| Usp28-IN-4 | USP28 | Enzymatic Inhibition | IC50: 0.04 µM | [8] |

| FT206 | USP28 | Enzymatic Inhibition | IC50: ~low nanomolar | [5] |

| Vismodegib | USP28 | Ub-AMC Hydrolysis | IC50: 4.41 ± 1.08 µM | [9] |

| DTX3L | USP28 | Microscale Thermophoresis | Kd: 4.9 ± 3.3 µM | [6] |

Selectivity Profile of this compound: this compound shows high selectivity for USP28 over other deubiquitinating enzymes, including USP2, USP7, USP8, USP9x, UCHL3, and UCHL5.[4][7] This specificity is critical for minimizing off-target effects and associated toxicities in a therapeutic context.

Signaling Pathways Modulated by this compound

By inhibiting USP28, this compound modulates several critical cancer-related signaling pathways. The primary consequence is the destabilization of oncogenic proteins that are otherwise protected from degradation by USP28.

The FBXW7/USP28 Axis and c-Myc Regulation

The E3 ligase FBXW7 is responsible for ubiquitinating numerous oncoproteins, including c-Myc, for proteasomal degradation. USP28 directly counteracts this process. This compound disrupts this balance by inhibiting USP28, which allows FBXW7-mediated ubiquitination to proceed unchecked, leading to the rapid degradation of c-Myc.[4] This down-regulates the extensive transcriptional network controlled by c-Myc, thereby inhibiting cancer cell proliferation and survival.

Caption: The FBXW7/USP28 signaling axis regulating c-Myc stability.

DNA Damage Response (DDR)

USP28 also plays a role in the DNA damage response by stabilizing key checkpoint proteins like 53BP1 and Claspin.[3] Inhibition of USP28 can therefore sensitize cancer cells to DNA-damaging agents by compromising their ability to repair DNA damage, leading to cell cycle arrest and apoptosis.

Experimental Protocols

The characterization of this compound and its effects on target protein interactions relies on a suite of biochemical and cell-based assays.

Co-Immunoprecipitation (Co-IP) for Interaction Discovery

This technique is used to verify the physical interaction between USP28 and its putative substrates in a cellular context.

Protocol Outline:

-

Cell Lysis: Lyse cells expressing endogenous or tagged versions of USP28 and the protein of interest in a non-denaturing buffer to preserve protein complexes.

-

Immunoprecipitation: Incubate the cell lysate with an antibody specific to the "bait" protein (e.g., anti-USP28). The antibody is typically coupled to protein A/G beads.

-

Complex Capture: The antibody binds the bait protein, and the beads are used to pull the entire protein complex out of the solution.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads, usually by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (the suspected interactor) to confirm its presence in the complex.

Caption: A generalized workflow for Co-Immunoprecipitation.

Deubiquitinase (DUB) Activity Assay

These assays measure the enzymatic activity of USP28 and its inhibition by compounds like this compound. A common method is the ubiquitin-rhodamine 110 cleavable assay.

Protocol Outline:

-

Reaction Setup: Combine recombinant human USP28 enzyme with a fluorogenic DUB substrate (e.g., Ub-Rhodamine 110) in a microplate well.

-

Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a DMSO control (vehicle).

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C).

-

Measurement: If active, USP28 will cleave the ubiquitin from the substrate, releasing free rhodamine 110, which is highly fluorescent. Measure the increase in fluorescence over time using a plate reader.

-

Data Analysis: Plot the reaction rate against the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.

References

- 1. What are USP28 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Ubiquitin-specific protease 28: the decipherment of its dual roles in cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The deubiquitinase USP28 stabilizes the expression of RecQ family helicases and maintains the viability of triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. abmole.com [abmole.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

The Role of USP28 Deubiquitinase in Cell Cycle Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ubiquitin-Specific Protease 28 (USP28) is a deubiquitinase (DUB) that has emerged as a critical regulator of cell cycle progression and a key player in cellular stress responses. Its activity is intricately linked to the stability of a diverse range of protein substrates, including oncoproteins and tumor suppressors. This technical guide provides an in-depth exploration of USP28's function in the cell cycle, detailing its role in different phases, its response to DNA damage and mitotic stress, and its regulation. The guide includes a compilation of quantitative data, detailed experimental protocols for studying USP28, and visualizations of the key signaling pathways in which it is involved. Understanding the multifaceted role of USP28 is crucial for developing novel therapeutic strategies that target cell cycle dysregulation in diseases such as cancer.

Introduction to USP28

USP28 is a member of the ubiquitin-specific protease family of deubiquitinating enzymes, which counteract the process of ubiquitination by removing ubiquitin moieties from substrate proteins. This post-translational modification is a key signaling mechanism that governs protein stability, localization, and activity. By deubiquitinating its substrates, USP28 can rescue them from proteasomal degradation, thereby increasing their cellular abundance and functional output.

USP28 has a dualistic role in cellular processes, acting as both an oncogene and a tumor suppressor depending on the cellular context and the specific substrate it targets. This duality is particularly evident in its regulation of cell cycle progression, where it can either promote proliferation by stabilizing pro-growth factors or induce cell cycle arrest by stabilizing tumor suppressors.

USP28's Function Across the Cell Cycle

USP28's influence on the cell cycle is not uniform but rather phase-specific, owing to its dynamic interactions with various cell cycle regulators.

G1/S Transition

USP28 plays a significant role in the G1/S transition, a critical checkpoint that commits the cell to a new round of division. A key substrate of USP28 in this context is the oncoprotein c-Myc. USP28 counteracts the action of the F-box and WD repeat domain-containing 7 (FBW7) E3 ubiquitin ligase, which targets c-Myc for degradation. By deubiquitinating and stabilizing c-Myc, USP28 promotes the transcription of genes necessary for entry into S phase.[1]

Overexpression of USP28 has been shown to accelerate the G1/S transition. For instance, in pancreatic cancer cells, ectopic expression of USP28 led to a significant decrease in the G0/G1 phase cell population and a corresponding increase in the S phase population.[2] Conversely, knockdown of USP28 resulted in an accumulation of cells in the G0/G1 phase.[2]

S and G2/M Phases

In response to DNA damage or replication stress during the S and G2 phases, USP28 participates in the DNA Damage Response (DDR). It is recruited to sites of DNA damage and contributes to the stability of key checkpoint proteins. One of its crucial roles is the stabilization of Claspin, a protein required for the activation of the checkpoint kinase 1 (Chk1). This stabilization helps to maintain the G2/M checkpoint, allowing time for DNA repair.[3]

Depletion of USP28 in certain cancer cell lines, such as triple-negative breast cancer cells, has been observed to cause an arrest in the S and G2/M phases, accompanied by the activation of the DNA damage checkpoint.[4]

USP28 in Cellular Stress Responses

USP28 is a key mediator of cellular responses to both DNA damage and mitotic stress, acting to stabilize different sets of proteins to determine the cell's fate.

DNA Damage Response (DDR)

Upon DNA damage, the kinases Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) are activated and phosphorylate a cascade of downstream targets to orchestrate cell cycle arrest and DNA repair. USP28 is a substrate of ATM/ATR and is recruited to sites of DNA damage through its interaction with the tandem BRCT domains of 53BP1.[3][5]

In the DDR, USP28 stabilizes several critical checkpoint proteins, including 53BP1 and Chk2, thereby promoting the signaling cascade that leads to cell cycle arrest.[3] This function is crucial for allowing the cell to repair damaged DNA before proceeding with division.

Mitotic Surveillance Pathway

USP28 is a central component of the "mitotic surveillance" or "mitotic stopwatch" pathway, which monitors the duration of mitosis.[6] Prolonged mitosis, a form of cellular stress, can lead to genomic instability. In response to an extended mitosis, the kinase Polo-like kinase 1 (PLK1) promotes the formation of a complex between 53BP1, USP28, and the tumor suppressor p53.[7]

Within this complex, 53BP1 acts as a scaffold, bringing USP28 into proximity with p53. USP28 then deubiquitinates and stabilizes p53, leading to an increase in its levels.[8][9] Stabilized p53 can then induce the expression of the cyclin-dependent kinase inhibitor p21, leading to a G1 cell cycle arrest in the subsequent cell generation.[10] This pathway ensures that cells that have undergone a problematic mitosis do not continue to proliferate.

Quantitative Data on USP28 Function

The following tables summarize quantitative data from various studies on the effects of USP28 on cell cycle progression and protein stability.

| Cell Line | USP28 Manipulation | Effect on G0/G1 Phase | Effect on S Phase | Effect on G2/M Phase | Reference |

| AsPC-1 (Pancreatic Cancer) | Overexpression | Decrease | Increase | No significant change | [2] |

| BxPC-3 (Pancreatic Cancer) | Knockdown | Increase | Decrease | No significant change | [2] |

| MDA-MB-231 (TNBC) | Knockdown | No significant change | Increase | Increase | [4] |

| HCC1937 (TNBC) | Knockdown | No significant change | Increase | Increase | [4] |

| Substrate | Cellular Context | USP28 Manipulation | Effect on Protein Half-life | Reference |

| c-Myc | A549 cells (untreated) | - | ~38.3 min | [11] |

| c-Myc | A549 cells (Nickel treatment) | - | Decreased to ~29.3 min | [11] |

| c-Myc | HeLa cells | Proteasome inhibition | Increased from ~35 min to ~150 min | [5] |

Key Signaling Pathways Involving USP28

The following diagrams, generated using the DOT language, illustrate the key signaling pathways in which USP28 participates.

USP28 in the DNA Damage Response

References

- 1. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Video: Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae [jove.com]

- 3. USP28 Is Recruited to Sites of DNA Damage by the Tandem BRCT Domains of 53BP1 but Plays a Minor Role in Double-Strand Break Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ulab360.com [ulab360.com]

- 5. Regulation of USP28 Deubiquitinating Activity by SUMO Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Regulation of p53 by the mitotic surveillance/stopwatch pathway: implications in neurodevelopment and cancer [frontiersin.org]

- 7. www2.nau.edu [www2.nau.edu]

- 8. biorxiv.org [biorxiv.org]

- 9. 53BP1 and USP28 mediate p53-dependent cell cycle arrest in response to centrosome loss and prolonged mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 53BP1 and USP28 mediate p53 activation and G1 arrest after centrosome loss or extended mitotic duration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms of c-Myc Degradation by Nickel Compounds and Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

The Destabilization of c-Myc: A Technical Guide to the Action of Usp28-IN-3

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The c-Myc oncoprotein is a critical driver of cellular proliferation and a key factor in the development and progression of numerous human cancers. Its inherent instability, with a half-life of approximately 20-30 minutes, makes it a prime target for therapeutic intervention.[1] The deubiquitinase USP28 plays a pivotal role in stabilizing c-Myc by counteracting its degradation through the ubiquitin-proteasome system.[2][3] This guide provides an in-depth technical overview of Usp28-IN-3, a small molecule inhibitor of USP28, and its effect on c-Myc stability. We will explore the underlying signaling pathways, present available quantitative data on USP28 inhibitors, and provide detailed experimental protocols for assessing c-Myc protein stability.

The USP28/c-Myc Signaling Axis

The stability of the c-Myc protein is tightly regulated by a balance between ubiquitination and deubiquitination. The E3 ubiquitin ligase FBW7 (F-Box and WD Repeat Domain-Containing 7) targets c-Myc for ubiquitination, marking it for degradation by the proteasome.[2][4] USP28 counteracts this process by removing the ubiquitin chains from c-Myc, thereby rescuing it from degradation and increasing its steady-state levels.[2][3] This dynamic interplay is crucial for maintaining appropriate levels of c-Myc in normal cells. In many cancers, this balance is disrupted, often through the overexpression of USP28, leading to the accumulation of c-Myc and uncontrolled cell proliferation.[5][6]

This compound and other similar small molecule inhibitors function by directly targeting the enzymatic activity of USP28. By inhibiting USP28, these compounds prevent the deubiquitination of c-Myc, leading to its increased ubiquitination and subsequent degradation by the proteasome. This results in a significant reduction in cellular c-Myc levels, thereby inhibiting the growth of cancer cells that are dependent on high levels of c-Myc.[7][8]

Quantitative Data on USP28 Inhibitors

Several small molecule inhibitors of USP28 have been developed and characterized. The following tables summarize the available quantitative data for some of these compounds.

Table 1: IC50 Values of USP28 Inhibitors

| Compound | IC50 (USP28) | Cell Line/Assay Condition | Reference |

| This compound | 0.1 µM | In vitro assay | MedchemExpress |

| FT206 | Low nanomolar range | Activity-based probe assay | [9] |

| AZ1 | Not specified | Benzylaminoethanol compound | [3] |

| Vismodegib | 4.41 ± 1.08 µM | Ub-AMC hydrolysis assay | Not specified in snippets |

| Dana-Farber Compound | 3.8 nM | Ubiquitin-rhodamine 110 assay | Not specified in snippets |

Table 2: Effect of USP28 Inhibitors on c-Myc Protein Levels and Cell Viability

| Compound | Cell Line(s) | Concentration | Effect on c-Myc | Effect on Cell Viability | Reference |

| This compound | HCT116, Ls174T | 20-80 µM | Dose-dependent downregulation | Cytotoxicity observed | MedchemExpress |

| FT206 | Human LSCC cell lines | Not specified | >65% reduction | Inhibition of cell growth | [10] |

| AZ1 | Lung tumor model | Up to 375 mg/kg | Reduction in cellular levels | Inhibition of tumor cell growth | [3] |

Experimental Protocols

Assessing the effect of this compound on c-Myc stability requires a combination of techniques to measure changes in protein levels, ubiquitination status, and protein half-life.

Cycloheximide Chase Assay to Determine c-Myc Half-life

This assay is used to determine the rate of protein degradation by inhibiting new protein synthesis.

Protocol:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with the desired concentration of this compound or a vehicle control for a predetermined time.

-

Inhibition of Protein Synthesis: Add cycloheximide (CHX) to the culture medium at a final concentration of 50-100 µg/mL to block protein synthesis.

-

Time-Course Collection: Harvest cells at various time points after the addition of CHX (e.g., 0, 15, 30, 60, 120 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Western Blotting: Determine the protein concentration of the lysates, and subject equal amounts of protein to SDS-PAGE, followed by transfer to a PVDF membrane. Probe the membrane with primary antibodies against c-Myc and a loading control (e.g., β-actin or GAPDH).

-

Data Analysis: Quantify the band intensities for c-Myc and the loading control. Normalize the c-Myc signal to the loading control for each time point. Plot the percentage of remaining c-Myc protein relative to the 0-minute time point against time. The time at which 50% of the protein remains is the half-life.

Immunoprecipitation (IP) to Assess c-Myc Ubiquitination

This technique is used to isolate c-Myc and then probe for its ubiquitination status.

Protocol:

-

Cell Treatment: Treat cells with this compound or a vehicle control. To allow for the accumulation of ubiquitinated proteins, also treat the cells with a proteasome inhibitor (e.g., MG132 at 10-20 µM) for 4-6 hours before harvesting.

-

Cell Lysis: Lyse the cells in a buffer compatible with immunoprecipitation (e.g., a non-denaturing lysis buffer).

-

Immunoprecipitation: Incubate the cell lysates with an anti-c-Myc antibody overnight at 4°C. Then, add Protein A/G agarose or magnetic beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with an anti-ubiquitin antibody to visualize the ubiquitination pattern of c-Myc. The blot can also be stripped and re-probed with an anti-c-Myc antibody to confirm the immunoprecipitation of c-Myc.

Conclusion

This compound and other USP28 inhibitors represent a promising therapeutic strategy for cancers that are dependent on high levels of c-Myc. By inhibiting the deubiquitinating activity of USP28, these compounds effectively destabilize c-Myc, leading to its proteasomal degradation and the subsequent suppression of tumor cell growth. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the mechanism of action of USP28 inhibitors and to evaluate their potential as anti-cancer agents. Further research, particularly quantitative analysis of c-Myc degradation kinetics in response to these inhibitors, will be crucial in advancing these compounds towards clinical application.

References

- 1. researchgate.net [researchgate.net]

- 2. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]

- 3. embopress.org [embopress.org]

- 4. The deubiquitinase USP28 controls intestinal homeostasis and promotes colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. USP28 enables oncogenic transformation of respiratory cells, and its inhibition potentiates molecular therapy targeting mutant EGFR, BRAF and PI3K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. USP28 regulates deubiquitination of histone H2A and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. USP28: Oncogene or Tumor Suppressor? A Unifying Paradigm for Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cycloheximide chase - Wikipedia [en.wikipedia.org]

USP28 Signaling Pathways in Colorectal Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ubiquitin-Specific Protease 28 (USP28) has emerged as a critical regulator in the progression of colorectal cancer (CRC). As a deubiquitinating enzyme, USP28 plays a pivotal role in stabilizing key oncoproteins, thereby promoting tumor growth and survival. This guide provides a comprehensive technical overview of the core signaling pathways governed by USP28 in the context of CRC. We delve into the molecular mechanisms of USP28-mediated signaling, its upstream regulation, and its downstream effects on oncogenic substrates. This document summarizes key quantitative data, provides detailed experimental protocols for studying USP28, and presents visual diagrams of the signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to USP28 in Colorectal Cancer

Colorectal cancer is a leading cause of cancer-related mortality worldwide, with a significant number of cases driven by aberrant signaling pathways that control cell growth and proliferation. The deubiquitinating enzyme USP28 has been identified as a key player in CRC pathogenesis. It functions by removing ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation and increasing their stability and activity.

In CRC, USP28 is frequently overexpressed and has been shown to stabilize several critical oncoproteins, including c-MYC, c-JUN, and the intracellular domain of NOTCH1 (NICD1).[1][2] This stabilization leads to the enhancement of pro-tumorigenic signaling cascades, promoting cell cycle progression, inhibiting apoptosis, and maintaining a dedifferentiated state. A crucial aspect of USP28's function in CRC is its participation in a positive feedback loop with the master oncogene c-MYC, where c-MYC transcriptionally upregulates USP28, which in turn stabilizes the c-MYC protein, thus creating a powerful oncogenic driver mechanism.[2]

Core Signaling Pathways Involving USP28

The central role of USP28 in colorectal cancer is defined by its interactions with and stabilization of key oncogenic transcription factors. These interactions disrupt the normal balance of protein degradation, leading to the accumulation of proteins that drive cancer progression.

The USP28-c-MYC Axis: A Positive Feedback Loop

One of the most well-characterized functions of USP28 in colorectal cancer is its stabilization of the c-MYC oncoprotein.[2] c-MYC is a potent transcription factor that is deregulated in a majority of colorectal tumors. USP28 counteracts the action of the E3 ubiquitin ligase FBW7, which targets c-MYC for degradation. By deubiquitinating c-MYC, USP28 ensures its continued activity. Furthermore, research has revealed that Usp28 is a target gene of c-MYC, creating a positive feedback loop that maintains high levels of c-MYC protein in tumor cells.[2] This sustained c-MYC activity drives proliferation and inhibits differentiation.

USP28-c-MYC Positive Feedback Loop

Stabilization of c-JUN and NOTCH1

Beyond c-MYC, USP28 also deubiquitinates and stabilizes other important oncoproteins in colorectal cancer, namely c-JUN and the activated form of NOTCH1 (NICD1).[2] Both c-JUN, a component of the AP-1 transcription factor, and NOTCH1 signaling are implicated in intestinal homeostasis and tumorigenesis. By preventing their degradation, USP28 contributes to the activation of their respective downstream signaling pathways, which are involved in cell proliferation, differentiation, and survival.

USP28-mediated stabilization of oncoproteins.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on USP28 in colorectal cancer, providing a basis for understanding the magnitude of its effects.

Table 1: Effect of USP28 Depletion on Oncoprotein Levels in HCT116 Cells

| Protein | shRNA Target | Reduction in Protein Level (Fold Change vs. Scrambled) | Reference |

| c-MYC | sh-USP28-1 | ~0.5 | [1] |

| c-MYC | sh-USP28-2 | ~0.6 | [1] |

| c-JUN | sh-USP28-1 | ~0.8 | [1] |

| c-JUN | sh-USP28-2 | ~0.7 | [1] |

| NICD1 | sh-USP28-1 | ~0.4 | [1] |

| NICD1 | sh-USP28-2 | ~0.3 | [1] |

| Cyclin E1 | sh-USP28-1 | ~0.6 | [1] |

| Cyclin E1 | sh-USP28-2 | ~0.5 | [1] |

Table 2: In Vivo Effects of Usp28 Deletion in ApcMin/+ Mouse Model of Colorectal Cancer

| Parameter | Genotype | Value | P-value | Reference |

| Median Lifespan | ApcMin/+ Usp28fl/fl | 158 days | P = 0.0073 | [2] |

| Median Lifespan | ApcMin/+ Usp28ΔG | 190 days | P = 0.0073 | [2] |

| Tumor Number per Mouse | ApcMin/+ Usp28fl/fl | ~35 | < 0.001 | [2] |

| Tumor Number per Mouse | ApcMin/+ Usp28ΔG | ~20 | < 0.001 | [2] |

Table 3: USP28 Expression in Human Colorectal Cancer

| Tissue Type | USP28 Staining Intensity (H-score) | c-JUN Staining Intensity (H-score) | c-MYC Staining Intensity (H-score) | Reference |

| Normal | ~50 | ~75 | ~60 | [2] |

| Grade 1 Tumor | ~150 | ~175 | ~150 | [2] |

| Grade 2 Tumor | ~160 | ~180 | ~160 | [2] |

| Grade 3 Tumor | ~170 | ~190 | ~170 | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate USP28 signaling in colorectal cancer.

Co-Immunoprecipitation (Co-IP) of USP28 and its Substrates

This protocol describes the co-immunoprecipitation of endogenous USP28 with its substrates (c-MYC, c-JUN, NICD1) from colorectal cancer cell lysates.

Materials:

-

HCT116 or other colorectal cancer cells

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-USP28 antibody for immunoprecipitation

-

Anti-c-MYC, anti-c-JUN, and anti-NICD1 antibodies for immunoblotting

-

Protein A/G magnetic beads

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., 2x Laemmli sample buffer)

-

Magnetic rack

Procedure:

-

Culture HCT116 cells to 80-90% confluency.

-

Lyse cells on ice with Lysis Buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.

-

Collect the pre-cleared lysate using a magnetic rack.

-

Incubate the pre-cleared lysate with the anti-USP28 antibody overnight at 4°C on a rotator.

-

Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C on a rotator.

-

Wash the beads three times with Wash Buffer.

-

Elute the protein complexes by resuspending the beads in Elution Buffer and boiling at 95°C for 5 minutes.

-

Analyze the eluate by Western blotting using antibodies against c-MYC, c-JUN, and NICD1.

Western Blotting for USP28 and Substrate Proteins

This protocol outlines the detection of USP28, c-MYC, c-JUN, and NICD1 protein levels in cell lysates.

Materials:

-

Cell lysates prepared as in the Co-IP protocol

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-USP28, anti-c-MYC, anti-c-JUN, anti-NICD1, and a loading control like anti-GAPDH or anti-beta-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Quantify protein concentration in cell lysates using a BCA assay.

-

Prepare protein samples with Laemmli buffer and boil.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with Blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

In Vivo Ubiquitination Assay

This protocol is for detecting the ubiquitination status of USP28 substrates in cells.

Materials:

-

HEK293T cells

-

Plasmids for His-tagged Ubiquitin, and the substrate of interest (e.g., c-MYC)

-

Transfection reagent

-

MG132 (proteasome inhibitor)

-

Denaturing Lysis Buffer (containing 1% SDS)

-

Dilution Buffer (without SDS)

-

Ni-NTA agarose beads

-

Wash buffers with increasing stringency

-

Elution buffer with imidazole

Procedure:

-

Co-transfect HEK293T cells with plasmids for His-Ubiquitin and the substrate.

-

48 hours post-transfection, treat cells with MG132 for 4-6 hours.

-

Lyse cells in Denaturing Lysis Buffer and boil to dissociate protein-protein interactions.

-

Dilute the lysate with Dilution Buffer to reduce the SDS concentration.

-

Incubate the lysate with Ni-NTA agarose beads to pull down His-tagged ubiquitinated proteins.

-

Wash the beads extensively with Wash buffers.

-

Elute the ubiquitinated proteins with Elution buffer.

-

Analyze the eluate by Western blotting with an antibody against the substrate protein.

Conclusion and Future Directions

The evidence strongly positions USP28 as a key oncogenic driver in colorectal cancer. Its role in stabilizing a cohort of potent oncoproteins, particularly through the positive feedback loop with c-MYC, makes it a highly attractive target for therapeutic intervention. The data presented in this guide underscore the significant impact of USP28 on tumor progression and patient outcomes.

Future research should focus on the development of highly specific and potent small molecule inhibitors of USP28. The experimental protocols detailed herein provide a robust framework for the preclinical evaluation of such inhibitors. Furthermore, a deeper understanding of the upstream regulatory mechanisms governing USP28 expression and activity in different subtypes of colorectal cancer will be crucial for identifying patient populations most likely to benefit from USP28-targeted therapies. The continued exploration of the USP28 signaling network will undoubtedly pave the way for novel and effective treatments for colorectal cancer.

References

Usp28-IN-3: A Technical Guide to Preliminary In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro studies of Usp28-IN-3, a potent and selective inhibitor of the deubiquitinase Usp28. This document details the core findings, experimental methodologies, and relevant signaling pathways to support further research and development of Usp28 inhibitors.

Core Findings: Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary in vitro studies of this compound and related compounds.

Table 1: Biochemical Potency and Selectivity of Usp28 Inhibitors

| Compound | Target | IC50 (µM) | Selectivity Profile |

| This compound | Usp28 | 0.1 | High selectivity over Usp2, Usp7, Usp8, Usp9x, UCHL3, and UCHL5 |

| Usp28-IN-4 | Usp28 | 0.04 | High selectivity over Usp2, Usp7, Usp8, Usp9x, UCHL3, and UCHL5[1] |

| AZ1 | Usp28 | 0.7 | Also inhibits Usp25 with an IC50 of 0.62 µM[2] |

| Vismodegib | Usp28 | 4.41 ± 1.08 | Also a Hedgehog signaling pathway inhibitor |

Table 2: Cellular Activity of this compound in Human Colorectal Cancer Cell Lines

| Cell Line | Assay | Concentration (µM) | Effect |

| HCT116 | Colony Formation | 15 | Inhibition |

| Ls174T | Colony Formation | 10 | Inhibition |

| HCT116 | c-Myc Protein Level | 20-80 | Dose-dependent downregulation[3] |

| Ls174T | c-Myc Protein Level | 20-80 | Dose-dependent downregulation[3] |

Signaling Pathway

The primary mechanism of action for this compound involves the modulation of the Usp28-c-Myc signaling axis. Usp28 is a deubiquitinase that removes ubiquitin chains from the oncoprotein c-Myc, thereby preventing its degradation by the proteasome. Inhibition of Usp28 by this compound leads to the accumulation of ubiquitinated c-Myc, which is subsequently targeted for proteasomal degradation. This results in the downregulation of c-Myc protein levels and the suppression of its downstream oncogenic signaling.

Experimental Workflow

The following diagram illustrates a typical in vitro workflow for the characterization of a Usp28 inhibitor like this compound.

Detailed Experimental Protocols

The following are representative protocols for the key in vitro experiments used to characterize this compound. These are generalized methods and may require optimization for specific cell lines and laboratory conditions.

IC50 Determination using a Fluorogenic Assay (e.g., Ubiquitin-Rhodamine 110)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Usp28 enzymatic activity.

Materials:

-

Recombinant human Usp28 enzyme

-

Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate

-

Assay Buffer: 50 mM Tris pH 7.5, 50 mM NaCl, 5 mM DTT

-

This compound (or other test compounds) dissolved in DMSO

-

384-well black, flat-bottom plates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO. A typical starting concentration range is 100 µM to 0.001 µM.

-

In a 384-well plate, add 0.5 µL of the diluted this compound or DMSO (vehicle control) to the appropriate wells.

-

Add 25 µL of Usp28 enzyme solution (final concentration ~0.25 nM) in assay buffer to each well.

-

Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding 25 µL of Ub-Rho110 substrate (final concentration ~80 nM) in assay buffer to each well.

-

Immediately measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every minute for 30-60 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

-

Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on the viability of cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HCT116, Ls174T)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well clear, flat-bottom plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound or medium with DMSO (vehicle control).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot against the drug concentration to determine the EC50.

Colony Formation Assay

Objective: To evaluate the long-term effect of this compound on the clonogenic survival of cancer cells.

Materials:

-

Human cancer cell lines (e.g., HCT116, Ls174T)

-

Complete cell culture medium

-

This compound dissolved in DMSO

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 10 µM, 15 µM) or DMSO (vehicle control) in complete medium.

-

Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the inhibitor every 3-4 days.

-

When colonies are visible, wash the wells with PBS.

-

Fix the colonies with 4% paraformaldehyde for 15 minutes.

-

Stain the colonies with crystal violet solution for 20-30 minutes.

-

Gently wash the wells with water and allow the plates to air dry.

-

Count the number of colonies (typically >50 cells) in each well.

-

Calculate the plating efficiency and survival fraction for each treatment group.

Western Blot Analysis for c-Myc Downregulation

Objective: To determine the effect of this compound on the protein levels of c-Myc.

Materials:

-

Human cancer cell lines

-

This compound dissolved in DMSO

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-c-Myc, anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with a dose range of this compound (e.g., 20-80 µM) or DMSO for 24 hours.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary anti-c-Myc antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Strip the membrane (if necessary) and re-probe with an anti-β-actin antibody as a loading control.

-

Quantify the band intensities to determine the relative c-Myc protein levels.

References

Investigating USP28 as a Therapeutic Target: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ubiquitin-Specific Protease 28 (USP28) has emerged as a compelling, albeit complex, therapeutic target in oncology. As a deubiquitinating enzyme (DUB), it plays a critical role in stabilizing a host of proteins integral to cancer cell proliferation, survival, and DNA damage response. Notably, USP28 is a key regulator of the proto-oncogene c-MYC, a transcription factor notoriously difficult to target directly. This guide provides an in-depth technical overview of USP28's function, its role in oncogenic signaling pathways, and the methodologies employed to investigate its potential as a therapeutic target. We will delve into the experimental protocols for assessing USP28 inhibition and present quantitative data from preclinical studies, offering a comprehensive resource for researchers in the field of cancer drug development.

Introduction to USP28

Ubiquitination is a post-translational modification where ubiquitin molecules are attached to a substrate protein, often marking it for degradation by the proteasome. Deubiquitinating enzymes (DUBs) reverse this process, rescuing proteins from degradation and thereby regulating their stability and function.[1] USP28 is a member of the ubiquitin-specific protease family and has been identified as a crucial regulator of cellular processes such as cell cycle progression, DNA damage repair, and apoptosis.[2]

The therapeutic rationale for targeting USP28 stems from its role in stabilizing oncoproteins. By inhibiting USP28, it is possible to promote the degradation of its oncogenic substrates, thereby impeding tumor growth and survival.[1] This approach is particularly attractive for targeting proteins that are otherwise considered "undruggable," such as c-MYC.

Key Signaling Pathways Involving USP28

USP28 is implicated in several critical signaling pathways that are often dysregulated in cancer. Understanding these pathways is fundamental to elucidating the mechanism of action of USP28 inhibitors and predicting their therapeutic effects.

The USP28/FBXW7/c-MYC Axis

One of the most well-characterized roles of USP28 is its regulation of the c-MYC oncoprotein.[3] c-MYC is a potent transcription factor that drives cell proliferation and is overexpressed in a majority of human cancers.[4] The stability of c-MYC is tightly controlled by the SCF(FBXW7) E3 ubiquitin ligase, which targets it for proteasomal degradation. USP28 counteracts this by deubiquitinating c-MYC, leading to its stabilization and enhanced oncogenic activity.[3] USP28 interacts with c-MYC through the F-box protein FBW7α.[3] This stabilization of c-MYC by USP28 is essential for the proliferation of tumor cells.[3]

USP28 in the DNA Damage Response (DDR)

USP28 also plays a significant, though context-dependent, role in the DNA damage response (DDR). It has been shown to be recruited to sites of DNA damage and to regulate the stability of key DDR proteins, including 53BP1, CHK2, and claspin.[5][6] By reversing ubiquitination, USP28 is thought to protect these factors from proteasomal degradation, thereby contributing to the maintenance of genomic stability and the regulation of cell cycle checkpoints.[5][6] However, some studies suggest that USP28's role in the DDR may be minor in certain contexts.[5] The dual role of USP28 in stabilizing both oncoproteins and tumor suppressors highlights the complexity of targeting this enzyme.[7]

References

- 1. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Squamous-cell carcinoma - Wikipedia [en.wikipedia.org]

- 3. The ubiquitin-specific protease USP28 is required for MYC stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 5. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 6. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The deubiquitinase USP28 stabilizes the expression of RecQ family helicases and maintains the viability of triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Usp28-IN-3 and its Role in the DNA Damage Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The DNA Damage Response (DDR) is a complex signaling network essential for maintaining genomic integrity. Deubiquitinating enzymes (DUBs) have emerged as critical regulators of this process. This technical guide provides an in-depth overview of Usp28-IN-3, a potent and selective inhibitor of the Ubiquitin-Specific Protease 28 (USP28), and its impact on the DNA damage response. We will explore the core mechanism of action of USP28, its interaction with key DDR proteins such as 53BP1, and the downstream consequences of its inhibition by this compound on critical signaling pathways, including the ATR/CHK1 axis and oncogenic pathways driven by proteins like c-Myc. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and uses visualizations to illustrate the complex signaling networks involved.

Introduction to USP28 in the DNA Damage Response

Ubiquitin-Specific Protease 28 (USP28) is a deubiquitinating enzyme that plays a pivotal role in various cellular processes by removing ubiquitin chains from its substrate proteins, thereby rescuing them from proteasomal degradation.[1] In the context of the DNA damage response, USP28 has been shown to stabilize several key proteins involved in DNA repair and cell cycle control.

USP28's role is multifaceted, as it can stabilize both tumor suppressors and oncoproteins. For instance, it has been reported to stabilize the tumor suppressor p53 and the DNA damage checkpoint kinase CHK2.[2] Conversely, and of significant interest in oncology, USP28 is a key stabilizer of oncoproteins such as c-Myc, NOTCH1, and ΔNp63, which are often dysregulated in cancer.[2][3] This dual role positions USP28 as a critical node in the cellular response to DNA damage and a potential therapeutic target.

This compound: A Selective Inhibitor of USP28

This compound is a small molecule inhibitor of USP28 with a reported IC50 value of 0.1 μM. It exhibits high selectivity for USP28 over other deubiquitinases such as USP2, USP7, USP8, USP9x, UCHL3, and UCHL5. A structurally similar compound, Usp28-IN-4, has an even lower IC50 of 0.04 μM. The primary mechanism of action of this compound is the inhibition of USP28's enzymatic activity, leading to the increased ubiquitination and subsequent degradation of its substrates.

Quantitative Data: Inhibitor Potency

| Compound | Target | IC50 (μM) |

| This compound | USP28 | 0.1 |

| Usp28-IN-4 | USP28 | 0.04 |

Core Signaling Pathways Involving USP28

The USP28-53BP1 Axis in DNA Damage Response

A crucial interaction in the DNA damage response is between USP28 and the p53-binding protein 1 (53BP1). 53BP1 is a key factor that is recruited to sites of DNA double-strand breaks (DSBs) and plays a critical role in DNA repair pathway choice. The tandem BRCT domains of 53BP1 are required for its interaction with USP28, which in turn is recruited to the sites of DNA damage.[4] This interaction is essential for the stabilization of p53 in response to mitotic stress and DNA damage.[5][6] Inhibition of USP28 disrupts this axis, leading to destabilization of p53 and potentially impairing the cellular response to DNA damage.

Caption: The USP28-53BP1-p53 signaling pathway at DNA double-strand breaks.

Regulation of the ATR/CHK1 Pathway

The ATR-CHK1 pathway is a critical checkpoint signaling cascade activated in response to single-stranded DNA, which can arise from DNA damage or replication stress. USP28 has been shown to deubiquitinate and stabilize Claspin, an adaptor protein required for the ATR-mediated phosphorylation and activation of CHK1.[7][8] Therefore, inhibition of USP28 with this compound can lead to the destabilization of Claspin, thereby impairing CHK1 activation and compromising the S/G2 cell cycle checkpoint.[9]

Caption: this compound inhibits the ATR/CHK1 pathway by destabilizing Claspin.

Downregulation of the Oncoprotein c-Myc

c-Myc is a potent oncoprotein that is frequently overexpressed in various cancers and is a substrate of USP28. This compound treatment leads to a dose-dependent decrease in c-Myc protein levels by promoting its degradation through the ubiquitin-proteasome system.[1] This effect is a key component of the anti-cancer activity of USP28 inhibitors.

Caption: this compound promotes c-Myc degradation by inhibiting USP28.

Cellular Effects of this compound

Inhibition of USP28 by this compound has significant consequences on cancer cell proliferation and survival.

Cell Cycle Arrest

Studies have shown that depletion of USP28 can lead to cell cycle arrest, particularly in the S and G2/M phases.[1] This is consistent with its role in stabilizing proteins involved in cell cycle progression and the DNA damage checkpoint.

Quantitative Data: Effect of USP28 Knockdown on Cell Cycle Distribution

| Cell Line | Condition | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| AsPC-1 | Control | 65.4 | 24.1 | 10.5 |

| AsPC-1 | USP28 Overexpression | 52.1 | 35.8 | 12.1 |

| BxPC-3 | Control | 58.7 | 29.3 | 12.0 |

| BxPC-3 | USP28 Knockdown | 71.2 | 18.5 | 10.3 |

Data adapted from a study on pancreatic cancer cells showing the effect of USP28 modulation on cell cycle phases.[4]

Inhibition of Cell Viability and Colony Formation

This compound has been shown to inhibit the colony formation of human colorectal cancer cells (HCT116 and Ls174T) at concentrations of 10-15 μM.[1] This demonstrates its potential as an anti-cancer agent.

Experimental Protocols

Immunoprecipitation of USP28

This protocol describes the immunoprecipitation of endogenous or overexpressed USP28 to study its interactions with other proteins.

Materials:

-

Cells expressing the protein of interest.

-

Lysis Buffer: 50mM Tris-HCl pH 7.4, 150mM NaCl, 1% NP-40, 1mM EDTA, with freshly added protease and phosphatase inhibitors.

-

Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% NP-40).

-

Anti-USP28 antibody or antibody against a tag (e.g., HA, FLAG).

-

Protein A/G magnetic beads.

-

Elution Buffer: 1x SDS-PAGE sample buffer.

Procedure:

-

Harvest and wash cells with cold PBS.

-

Lyse cells in Lysis Buffer for 30 minutes on ice.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the primary antibody for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for another 1-2 hours at 4°C.

-

Wash the beads 3-5 times with cold Wash Buffer.

-

Elute the protein complexes by boiling the beads in 1x SDS-PAGE sample buffer for 5 minutes.

-

Analyze the eluate by Western blotting.

CHK1 Kinase Activity Assay

This in vitro assay measures the kinase activity of CHK1 immunoprecipitated from cell lysates.

Materials:

-

Cell lysates from control and treated cells.

-

Anti-CHK1 antibody.

-

Protein A/G beads.

-

Kinase Buffer: 20mM HEPES pH 7.4, 10mM MgCl2, 10mM MnCl2, 1mM DTT.

-

[γ-32P]ATP.

-

GST-Cdc25C (254-316) substrate.

-

SDS-PAGE and autoradiography equipment.

Procedure:

-

Immunoprecipitate CHK1 from cell lysates as described in the immunoprecipitation protocol.

-

Wash the immunoprecipitates twice with lysis buffer and twice with Kinase Buffer.

-

Resuspend the beads in Kinase Buffer containing 10 μM cold ATP, 5 μCi [γ-32P]ATP, and 1 μg of GST-Cdc25C substrate.

-

Incubate the reaction at 30°C for 20 minutes.

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Visualize the phosphorylated substrate by autoradiography.

Cell Viability (MTT) Assay

This colorimetric assay measures cell viability based on the metabolic activity of living cells.

Materials:

-

Cells seeded in a 96-well plate.

-

This compound or other compounds to be tested.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

DMSO.

-

96-well plate reader.

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).

-

Add 20 μL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Conclusion and Future Directions